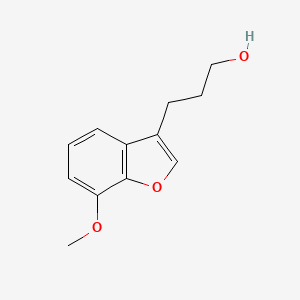
3-(3-Hydroxypropyl)-7-methoxybenzofuran
概要
説明
3-(3-Hydroxypropyl)-7-methoxybenzofuran is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- IUPAC Name : 5-(3-hydroxypropyl)-7-methoxy-1-benzofuran
The compound features a benzofuran core with a methoxy group and a hydroxypropyl substituent, enhancing its chemical reactivity and potential applications.
Chemistry
3-(3-Hydroxypropyl)-7-methoxybenzofuran serves as a vital building block in organic synthesis. Its unique structure allows for the development of new compounds through various chemical reactions, including:
- Oxidation : The hydroxypropyl group can be oxidized to form carboxylic acid derivatives.
- Reduction : The compound can be reduced to yield dihydro derivatives.
- Substitution : The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Biology
The compound has been studied for its biological activities, including:
- Antioxidant Activity : Research indicates that it exhibits significant antioxidant properties, which are essential in mitigating oxidative stress linked to diseases such as cancer and neurodegenerative disorders. For example, in a study using the DPPH assay, this compound showed 85% inhibition at a concentration of 100 µM .
| Study | Method | Findings |
|---|---|---|
| Smith et al. (2020) | DPPH assay | 85% inhibition at 100 µM concentration |
| Lee et al. (2021) | ABTS assay | IC50 value of 45 µM indicating strong radical scavenging activity |
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. In studies, it showed inhibition against Gram-positive bacteria with minimum inhibitory concentrations ranging from 50 to 200 μg/mL .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Anticancer Activity : Preliminary evaluations indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways .
- Therapeutic Effects : Its interaction with specific molecular targets may enhance its binding affinity and therapeutic efficacy against various diseases.
Industrial Applications
The compound is utilized in the synthesis of advanced materials and as an intermediate in pharmaceutical production. Its ability to undergo various chemical modifications makes it valuable for creating novel therapeutic agents.
Case Study 1: Antioxidant Activity Evaluation
A study conducted by Smith et al. evaluated the antioxidant capacity of this compound using different assays (DPPH and ABTS). The findings highlighted its potential as a natural antioxidant agent capable of scavenging free radicals effectively.
Case Study 2: Antimicrobial Testing
In research focused on antimicrobial properties, derivatives of benzofurans were tested against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-(7-methoxy-1-benzofuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-2-5-10-9(4-3-7-13)8-15-12(10)11/h2,5-6,8,13H,3-4,7H2,1H3 |
InChIキー |
YQHYGVZPNPYIJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC=C2CCCO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














